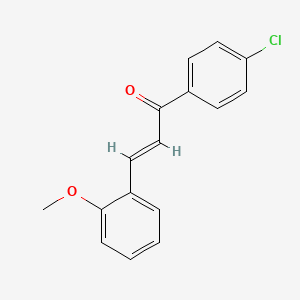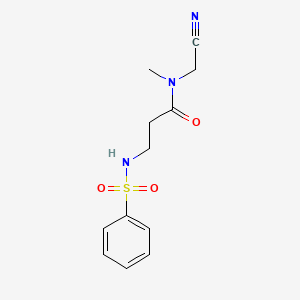
3-benzenesulfonamido-N-(cyanomethyl)-N-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-benzenesulfonamido-N-(cyanomethyl)-N-methylpropanamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BSMC and belongs to the class of sulfonamide compounds. It has been found to exhibit various biochemical and physiological effects, making it an attractive compound for research purposes.
Mecanismo De Acción
The exact mechanism of action of BSMC is not fully understood. However, it has been proposed that the compound inhibits the activity of certain enzymes, including acetylcholinesterase, by binding to their active sites. This results in the accumulation of acetylcholine, leading to increased neurotransmission and improved cognitive function. BSMC has also been found to exhibit antioxidant activity, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
BSMC has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. The compound has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. BSMC has been shown to reduce oxidative stress and improve mitochondrial function, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BSMC has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high yields. The compound is stable and can be stored for long periods without degradation. BSMC has been found to exhibit low toxicity, making it a safe compound for in vitro and in vivo studies. However, the compound has some limitations. BSMC is highly hydrophobic, which may limit its solubility in aqueous solutions. The compound is also relatively expensive, which may limit its use in large-scale experiments.
Direcciones Futuras
BSMC has several potential future directions for research. The compound has been found to exhibit antitumor activity, and further studies may focus on its potential use in cancer therapy. BSMC has also been studied for its potential use in the treatment of neurodegenerative disorders, and future studies may focus on its neuroprotective effects. The compound has been found to exhibit anti-inflammatory activity, and further studies may focus on its potential use in the treatment of inflammatory disorders. Additionally, the development of new synthetic routes for BSMC may lead to the discovery of new analogs with improved properties.
Métodos De Síntesis
The synthesis of BSMC involves the reaction of N-cyanomethyl-N-methylpropanamide with benzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine, and the product is obtained in high yields. The purity of the product can be improved by recrystallization from an appropriate solvent. The chemical structure of BSMC is shown below.
Aplicaciones Científicas De Investigación
BSMC has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit antitumor, anti-inflammatory, and antibacterial activities. The compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. BSMC has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and cognitive function.
Propiedades
IUPAC Name |
3-(benzenesulfonamido)-N-(cyanomethyl)-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S/c1-15(10-8-13)12(16)7-9-14-19(17,18)11-5-3-2-4-6-11/h2-6,14H,7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQALTBKDEKQKCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#N)C(=O)CCNS(=O)(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzenesulfonamido-N-(cyanomethyl)-N-methylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-Benzylindol-3-yl)sulfanyl-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2516009.png)
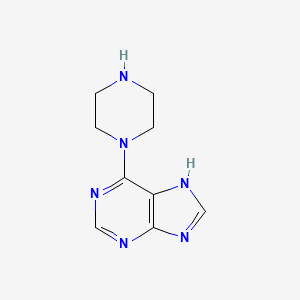
![N-Ethyl-N-[(3-fluorophenyl)methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2516011.png)
![3-[(4-chlorophenyl)sulfonyl]-N-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2516013.png)

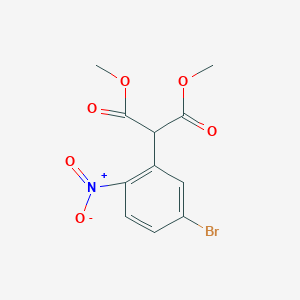
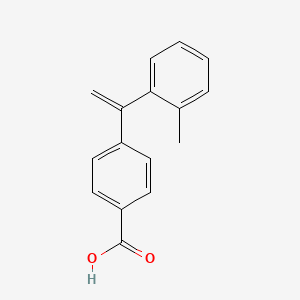

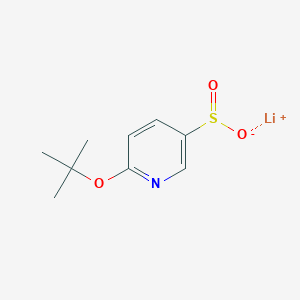
![Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-one](/img/structure/B2516024.png)


![N-(2,3-dimethylphenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2516029.png)
